6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride
Description
6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride is a chemical compound that features a pyridine ring substituted with a carboxamide group and a piperidine ring
Properties
CAS No. |
1830135-51-7 |
|---|---|
Molecular Formula |
C12H19Cl2N3O |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine, such as piperidine, under suitable conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Final Assembly: The final compound is obtained by coupling the pyridine and piperidine derivatives, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine or piperidine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted pyridine or piperidine derivatives with various functional groups.
Scientific Research Applications
6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It is used in chemical biology research to probe biological pathways and processes.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)pyridine-2-carboxamide: Lacks the methyl group at the 6-position.
6-methyl-N-(piperidin-4-yl)pyridine-3-carboxamide: The carboxamide group is at the 3-position instead of the 2-position.
N-(piperidin-4-yl)pyridine-3-carboxamide: Lacks the methyl group and has the carboxamide group at the 3-position.
Uniqueness
6-methyl-N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride is unique due to the specific positioning of the methyl group and the carboxamide group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its binding affinity, selectivity, and overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
